

The Discovery and Development of ML162: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule that has garnered significant attention in the field of cell death research, particularly for its potent ability to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Initially identified as a selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, subsequent research has revealed a more complex mechanism of action, with recent evidence pointing to Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide provides an in-depth overview of the discovery, development, and evolving understanding of **ML162**, complete with detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows.

Discovery of ML162: A High-Throughput Screening Approach

ML162 was identified through a high-throughput screening (HTS) campaign designed to discover compounds that selectively kill human BJ fibroblasts engineered to express the oncogenic HRASG12V mutant.[1] The screening sought to identify molecules exhibiting synthetic lethality with the RAS oncogene.

Primary Screening Assay



The primary screen was a cell-based assay measuring cell viability.[1]

- Cell Line: Immortalized human BJ fibroblasts expressing HRASG12V (BJeLR).
- Screening Library: The National Institutes of Health-Molecular Libraries Small Molecule Repository (NIH-MLSMR), comprising 303,282 compounds.[1]
- Assay Principle: Compounds were added to the BJeLR cells, and cell viability was assessed after a defined incubation period. The goal was to identify compounds that reduced cell viability in the HRASG12V-expressing cells.
- Hit Criteria: Compounds that demonstrated significant cytotoxicity against the BJeLR cell line were selected for further analysis.

Counterscreening and Hit Validation

Initial hits from the primary screen were subjected to a series of counterscreens using isogenic cell lines that did not express the HRASG12V oncogene. This step was crucial to eliminate non-specific cytotoxic agents and to confirm selectivity for the oncogene-expressing cells. **ML162** (PubChem CID 3689413) emerged from this screening cascade as a potent and selective inhibitor of the HRASG12V-expressing cells.[1]

Elucidation of Mechanism of Action: From GPX4 to TXNRD1

Initial follow-up studies on **ML162** and the structurally similar compound RSL3 suggested that their mechanism of action involved the induction of ferroptosis through the direct inhibition of GPX4.[2][3] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. The chloroacetamide "warhead" of **ML162** was proposed to covalently bind to the active site selenocysteine of GPX4, inactivating the enzyme.[2]

However, more recent and compelling evidence has challenged this initial hypothesis. Studies using recombinant GPX4 have shown that **ML162** does not directly inhibit the enzyme's activity in a cell-free system.[4] Instead, these studies have demonstrated that **ML162** is a potent inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4]



Quantitative Data Summary

The following tables summarize the key quantitative data for **ML162** from various studies.

Cell-Based Assays	Cell Line	Assay Type	IC50/EC50	Reference
HRASG12V- expressing BJ fibroblasts (BJeLR)	Cell Viability	25 nM	[1]	
Wild-type BJ fibroblasts (BJeH)	Cell Viability	578 nM	[1]	
LOX-IMVI (melanoma)	Lipid Peroxidation Induction	10 μM (concentration used)		
A549 (lung cancer)	TXNRD1 Inhibition	0.5 - 15 μM (concentration range)	_	
Enzymatic Assays	Enzyme	Assay Type	IC50	Reference
Recombinant Human GPX4	Cell-free activity assay	No direct inhibition observed	[4]	
Thioredoxin Reductase 1 (TXNRD1)	Cell-free activity assay	19.5 μΜ		

Experimental Protocols Cell Viability Assay (Primary Screen)



- Cell Plating: Seed BJeLR cells in 384-well plates at a density of 1,000 cells per well and incubate for 24 hours.
- Compound Addition: Add library compounds to the wells at a final concentration of 5 μM.
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Add a reagent for measuring ATP content (e.g., CellTiter-Glo®) to each well.
- Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates a reduction in cell viability.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

- Cell Treatment: Treat cells with **ML162** at the desired concentration and for the desired time. Include appropriate controls (e.g., vehicle, positive control like RSL3, and a negative control with a ferroptosis inhibitor like ferrostatin-1).
- Probe Incubation: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 μM. This probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
- Cell Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
- Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the shift in fluorescence from red to green, which is indicative of lipid peroxidation.

TXNRD1 Enzymatic Assay

- Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human TXNRD1, insulin, NADPH, and EDTA in a suitable buffer (e.g., TE buffer).
- Inhibitor Addition: Add ML162 at various concentrations to the reaction mixture. Include a
 vehicle control (e.g., DMSO).

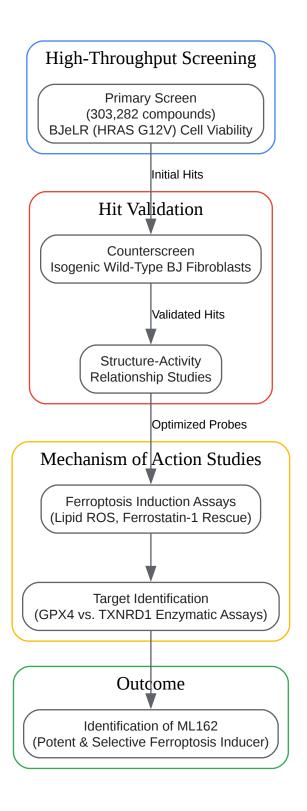


- Reaction Initiation: Initiate the reaction by adding DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
 The reduction of DTNB by TXNRD1 produces a yellow product that can be measured spectrophotometrically.
- Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a plate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of ML162 and determine the IC50 value.

Visualizations

Experimental Workflow for the Discovery of ML162



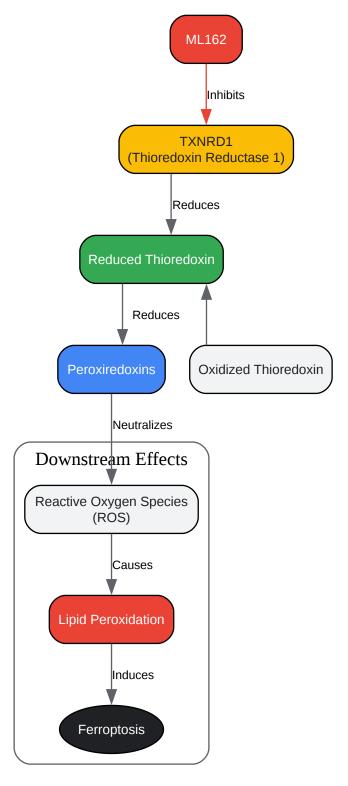


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Caption: Workflow for the discovery and characterization of **ML162**.



Signaling Pathway of Ferroptosis Induction by ML162 (Revised)



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Caption: Revised signaling pathway of **ML162**-induced ferroptosis via TXNRD1 inhibition.

Conclusion

ML162 stands as a pivotal chemical probe in the study of ferroptosis. Its discovery through a rigorous high-throughput screening campaign and the subsequent evolution in understanding its mechanism of action highlight the dynamic nature of drug discovery and chemical biology. While initially lauded as a direct GPX4 inhibitor, the current consensus points towards TXNRD1 as its primary target. This revised understanding opens new avenues for research into the intricate roles of selenoproteins in regulating ferroptosis and provides a more accurate framework for the use of **ML162** as a tool to dissect this critical cell death pathway. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize **ML162** in their studies and to contribute to the ongoing exploration of ferroptosis in health and disease.

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